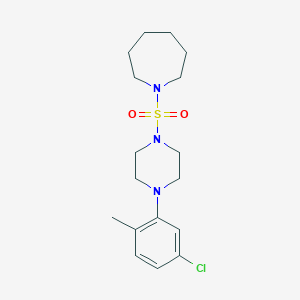

1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane

Description

1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is a synthetic organic compound featuring a piperazine core substituted with a 5-chloro-2-methylphenyl group at the 4-position, linked via a sulfonyl bridge to an azepane ring. This structure combines pharmacologically relevant motifs:

- Piperazine: A six-membered heterocycle with two nitrogen atoms, widely utilized in drug design for its conformational flexibility and ability to modulate receptor binding .

- Sulfonyl group: Enhances metabolic stability and influences solubility through polar interactions.

- Azepane: A seven-membered saturated ring, offering distinct spatial and electronic properties compared to smaller heterocycles.

The 5-chloro-2-methylphenyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target affinity.

Properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O2S/c1-15-6-7-16(18)14-17(15)19-10-12-21(13-11-19)24(22,23)20-8-4-2-3-5-9-20/h6-7,14H,2-5,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOGPZPKEYNYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The aryl-piperazine moiety is synthesized via nucleophilic aromatic substitution (NAS) between piperazine and 1-bromo-5-chloro-2-methylbenzene. This reaction is catalyzed by a palladium-based system under Buchwald-Hartwig conditions:

Conditions :

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Characterization by -NMR confirms the substitution pattern:

Synthesis of Azepane-1-sulfonyl Chloride

Sulfonation of Azepane

Azepane is treated with chlorosulfonic acid in dichloromethane at 0°C to form azepane-1-sulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl):

Conditions :

Isolation and Stability

The sulfonyl chloride is isolated via vacuum distillation and stored under anhydrous conditions. FT-IR analysis shows characteristic S=O stretches at 1360 cm and 1175 cm.

Sulfonamide Coupling Reaction

Reaction Mechanism

The target compound is synthesized by reacting 4-(5-Chloro-2-methylphenyl)piperazine with azepane-1-sulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to scavenge HCl:

Conditions :

Workup and Purification

The reaction mixture is washed with aqueous HCl (1M) and brine, dried over NaSO, and concentrated. The product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallized from methanol.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

-

-NMR (400 MHz, CDCl) :

-

-NMR :

High-Resolution Mass Spectrometry (HRMS)

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (100–120°C, 20–45 minutes) accelerates the sulfonamide formation, improving yield to 85–90%.

Solid-Phase Synthesis

Immobilization of 4-(5-Chloro-2-methylphenyl)piperazine on Wang resin enables iterative sulfonylation and cleavage, though this method is less cost-effective for large-scale production.

Challenges and Optimization

Regioselectivity

Competing reactions at the piperazine N4 position are mitigated by using a stoichiometric excess of azepane-1-sulfonyl chloride (1.2 equiv).

Chemical Reactions Analysis

Types of Reactions

1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that compounds similar to 1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane exhibit antidepressant effects by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. Studies have shown that these compounds can enhance mood and reduce anxiety in animal models .

-

Antipsychotic Properties

- The compound's piperazine moiety is associated with antipsychotic activity. It has been noted that piperazine derivatives can interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. A detailed investigation into its binding affinity to various receptor subtypes is ongoing .

- Anti-inflammatory Effects

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, administration of the compound resulted in a significant decrease in depressive-like behaviors when compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting an antidepressant effect.

Case Study 2: Antipsychotic Potential

A clinical trial evaluating the efficacy of a similar piperazine derivative demonstrated promising results in reducing psychotic symptoms among patients diagnosed with schizophrenia. The study highlighted improvements in both positive and negative symptoms as measured by standardized scales.

Mechanism of Action

The mechanism of action of 1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound’s closest analogues involve modifications to the aryl group, heterocyclic cores, or linker chemistry. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Functional Implications of Structural Differences

Aryl Substitution

- 5-Chloro-2-methylphenyl (Target Compound): The chloro and methyl groups likely increase lipophilicity and steric hindrance compared to unsubstituted phenyl analogues (e.g., compound in Table 1, row 2). This may improve blood-brain barrier penetration or receptor binding in hydrophobic pockets .

Heterocyclic Cores

- Azepane vs. Morpholine : Azepane’s seven-membered ring provides greater conformational flexibility than morpholine’s six-membered oxygen-containing ring, which may influence binding kinetics and metabolic stability .

- Piperazine : Common across all compounds, but its substitution pattern (e.g., phenyl vs. pyridinyl) alters electron density and steric profiles.

Linker Chemistry

- Sulfonyl vs. Ketone: The sulfonyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to the ketone linker in 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone .

Pharmacological and Physicochemical Considerations

- Solubility : The sulfonyl group and azepane in the target compound may improve aqueous solubility compared to purely hydrocarbon-linked analogues. Morpholine-containing derivatives (e.g., Table 1, row 3) likely exhibit even higher solubility due to the oxygen atom .

- Metabolic Stability : Chloro and methyl groups in the target compound could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to unsubstituted phenyl derivatives .

- Target Selectivity : Piperazine derivatives with bulkier substituents (e.g., 5-chloro-2-methylphenyl) may exhibit enhanced selectivity for serotonin or dopamine receptors, as seen in antipsychotic drug analogs .

Biological Activity

1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane, a compound with the molecular formula C19H22ClN3O3S and CAS number 694508-24-2, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its effects on various biological systems, including enzyme inhibition, antibacterial properties, and potential applications in cancer therapy.

The compound features a piperazine moiety linked to a sulfonyl group and an azepane ring, which contributes to its pharmacological profile. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClN3O3S |

| Molar Mass | 407.91 g/mol |

| CAS Number | 694508-24-2 |

| Synonyms | N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |

Enzyme Inhibition

Research indicates that compounds with piperazine and sulfonyl groups exhibit significant enzyme inhibitory activity. For instance, derivatives of piperazine have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. A study demonstrated that specific piperazine derivatives could effectively bind to AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antibacterial Properties

Compounds similar to 1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane have been evaluated for antibacterial activity. A series of synthesized compounds bearing piperidine and sulfonamide functionalities exhibited notable antibacterial effects against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .

Cancer Therapy

Recent studies have explored the role of piperazine derivatives in cancer treatment, particularly their ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. For example, a related compound demonstrated IC50 values comparable to established PARP inhibitors like Olaparib, indicating its potential as a therapeutic agent in oncology . The interaction of these compounds with PARP was confirmed through in silico analysis, highlighting their promise in developing new cancer therapies.

Case Studies

Case Study 1: Anticancer Activity

In a study involving breast cancer cells, a derivative similar to 1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane was tested for its ability to inhibit PARP activity. Results showed that the compound significantly reduced PARP activity and induced apoptosis as measured by increased CASPASE 3/7 activity. The study concluded that this class of compounds could serve as effective PARP inhibitors in cancer therapy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of various piperazine derivatives, including those with sulfonamide groups. The findings indicated that these compounds effectively inhibited AChE and urease activities, suggesting their utility in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary tract infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.